tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 4-amino-3-formyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, an amino group, a formyl group, and an indole core, making it a versatile molecule for various chemical and biological applications.
Mechanism of Action
Target of Action
The primary targets of indole derivatives, such as tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate, are multiple receptors in the body . These compounds bind with high affinity to these receptors, which play a crucial role in various biological activities .
Mode of Action
The interaction of this compound with its targets results in a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The compound affects various biochemical pathways. For instance, indole-3-acetic acid, a derivative of indole, is produced by the degradation of tryptophan in higher plants . This compound and its derivatives have diverse biological and clinical applications .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the biochemical pathways it affects. For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate plays a significant role in various biochemical reactions. This compound interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound can bind to specific receptors on the cell surface, modulating the downstream signaling cascades. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Moreover, it can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . For instance, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can activate transcription factors, leading to changes in gene expression . These molecular interactions result in the modulation of various cellular processes, including cell signaling, metabolism, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies have also indicated that continuous exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of reactive intermediates . These intermediates are subsequently conjugated with glutathione or glucuronic acid, facilitating their excretion from the body . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a vital role in its cellular uptake and efflux . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . The localization and accumulation of this compound in specific tissues can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus, where it interacts with transcription factors to modulate gene expression . The subcellular localization of this compound can also affect its stability and degradation, influencing its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-3-formyl-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 4-methylindole, which undergoes formylation to introduce the formyl group at the 3-position. The resulting intermediate is then subjected to amination to introduce the amino group at the 4-position. Finally, the tert-butyl ester is formed through esterification with tert-butyl alcohol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-amino-3-formyl-1H-indole-1-carboxylate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-amino-3-formyl-1H-indole-1-carboxylate is used as a building block in organic synthesis. Its functional groups allow for further derivatization, making it valuable in the development of new synthetic methodologies and complex molecules .
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Its indole core is known to interact with various biological targets, making it a candidate for drug discovery and development .
Medicine: The compound’s potential therapeutic applications include anticancer, antiviral, and antimicrobial activities. Researchers are exploring its efficacy in targeting specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Comparison with Similar Compounds
- tert-Butyl 4-formyl-1H-indole-1-carboxylate
- tert-Butyl 4-amino-1H-indole-1-carboxylate
- tert-Butyl 3-formyl-1H-indole-1-carboxylate
Comparison: tert-Butyl 4-amino-3-formyl-1H-indole-1-carboxylate is unique due to the presence of both amino and formyl groups, which enhance its reactivity and potential for derivatization. Compared to similar compounds, it offers a broader range of chemical transformations and biological interactions, making it a versatile and valuable molecule in research and industry .
Properties
IUPAC Name |
tert-butyl 4-amino-3-formylindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-7-9(8-17)12-10(15)5-4-6-11(12)16/h4-8H,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPMLIQWIYUVKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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